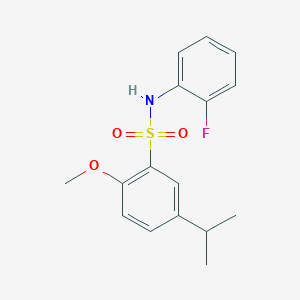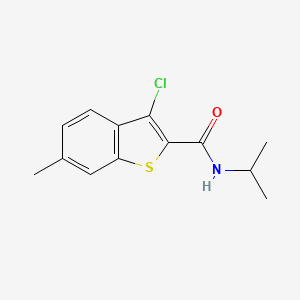![molecular formula C17H19ClN2O3S B11124390 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylphenyl)glycinamide](/img/structure/B11124390.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylphenyl)glycinamide is a synthetic organic compound characterized by its unique chemical structure, which includes a sulfonyl group attached to a chlorophenyl ring, an ethyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylphenyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorobenzenesulfonyl chloride: This is achieved by reacting 4-chlorobenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of N-ethyl-N-(4-methylphenyl)glycinamide: This intermediate is synthesized by reacting ethylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves the reaction of 4-chlorobenzenesulfonyl chloride with N-ethyl-N-(4-methylphenyl)glycinamide in the presence of a base like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylphenyl)glycinamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylphenyl)glycinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylphenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting enzyme activity. The compound may also interact with cellular pathways involved in inflammation and pain, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(4-methylphenyl)glycinamide
- N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylphenyl)glycinamide
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-ethylphenyl)glycinamide
Uniqueness
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and chlorophenyl groups enhances its potential as a versatile reagent and therapeutic agent compared to similar compounds.
This detailed article provides a comprehensive overview of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylphenyl)glycinamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H19ClN2O3S |
|---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19ClN2O3S/c1-3-20(24(22,23)16-10-6-14(18)7-11-16)12-17(21)19-15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,19,21) |
InChI Key |
IWRKZPGSBOYETD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)NC1=CC=C(C=C1)C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Pyridin-2-ylmethyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B11124307.png)
![2-[(4-methoxybenzyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1,3-thiazole-4-carboxamide](/img/structure/B11124316.png)
![1-(ethylsulfonyl)-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11124318.png)

![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B11124326.png)
![2-(4-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11124341.png)
![5-(4-butoxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11124346.png)
![Diethyl 4-{3-methoxy-4-[(thiophen-2-ylcarbonyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11124370.png)
![N-(3-chlorophenyl)-2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11124372.png)
![3-{[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]amino}-N-methylbenzamide](/img/structure/B11124379.png)
![2-[5-(butylcarbamoyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl]ethyl acetate](/img/structure/B11124381.png)
![3,5-Bis(prop-2-en-1-yl) 4-[5-(3,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11124382.png)

![N-(2-hydroxyphenyl)-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide](/img/structure/B11124403.png)
